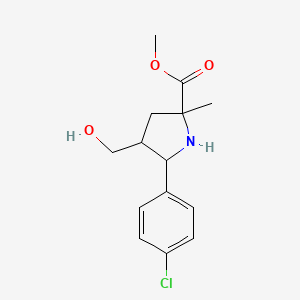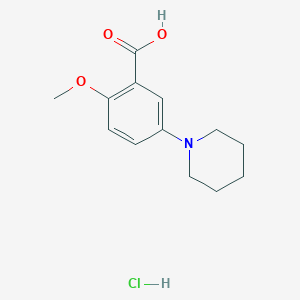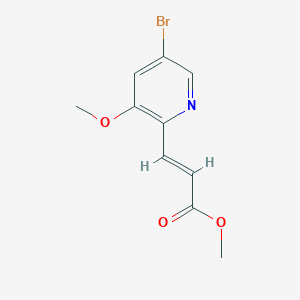![molecular formula C10H6FN5O B1451184 3-(3-fluorophényl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1082528-81-1](/img/structure/B1451184.png)
3-(3-fluorophényl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Vue d'ensemble
Description
3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C10H6FN5O and its molecular weight is 231.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents antiprolifératifs
Les composés avec les noyaux de pyrido[2,3-d]pyrimidin-5-one et de pyrido[2,3-d]pyrimidin-7-one, similaires à notre composé d'intérêt, ont montré des résultats prometteurs en tant qu'agents antiprolifératifs . Ces composés peuvent inhiber la croissance des cellules cancéreuses, ce qui en fait des candidats potentiels pour le traitement du cancer. Le composé API-1, qui appartient à cette classe, est un exemple notable d'agent antiprolifératif .
Activité antimicrobienne
Des dérivés de pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, qui sont structurellement liés au composé en question, ont été synthétisés en tant qu'agents antimicrobiens potentiels . Ils ont été testés contre une variété de micro-organismes, montrant une excellente activité, sauf contre certaines souches comme SR et PA . Cela indique le potentiel de notre composé dans le développement de nouveaux antimicrobiens.
Agents antiviraux
Les dérivés de [1,2,3]triazolo[4,5-d]pyrimidine ont été évalués pour leur activité antivirale, en particulier contre le virus Chikungunya . Ils ont été évalués dans des cellules Vero E6 de singe vert africain, montrant une réduction du rendement viral, ce qui suggère que notre composé pourrait être exploré pour ses propriétés antivirales.
Inhibition enzymatique
Certains dérivés de pyrido[2,3-d]pyrimidin-7-one sont connus pour agir comme des inhibiteurs enzymatiques, tels que l'inhibiteur de la tyrosine kinase TKI-28 et les inhibiteurs de la kinase dépendante des cyclines (CDK4) . Ces enzymes sont essentielles dans divers processus biologiques, y compris la division cellulaire et la transduction du signal, ce qui fait de notre composé un candidat potentiel pour les thérapies ciblées.
Propriétés analgésiques et anti-inflammatoires
Les composés de cette classe ont également présenté des activités analgésiques et anti-inflammatoires . Cela suggère que notre composé pourrait être utilisé dans le développement de nouveaux médicaments contre la douleur ou de médicaments anti-inflammatoires, élargissant ainsi ses applications thérapeutiques.
Effets hypotenseurs
Les dérivés de pyrido[2,3-d]pyrimidin-7-one ont montré des effets hypotenseurs, ce qui pourrait être bénéfique dans le traitement de l'hypertension artérielle . Cela ouvre une autre voie de recherche pour notre composé, conduisant potentiellement à de nouveaux traitements pour les maladies cardiovasculaires.
Mécanisme D'action
Target of Action
The primary target of 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 also leads to the induction of apoptosis within certain cells .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to the induction of apoptosis, a form of programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also displayed potent dual activity against the examined cell lines and CDK2 .
Analyse Biochimique
Biochemical Properties
3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme that is crucial for cell cycle regulation . By binding to the active site of CDK2, 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one prevents the phosphorylation of target proteins, thereby halting cell cycle progression. Additionally, this compound has been found to interact with other biomolecules such as epidermal growth factor receptor (EGFR), leading to the inhibition of downstream signaling pathways .
Cellular Effects
The effects of 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by increasing reactive oxygen species (ROS) levels and suppressing EGFR expression . The inhibition of CDK2 by 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one leads to cell cycle arrest, particularly at the G1 phase, thereby preventing cell proliferation . Furthermore, this compound has been shown to modulate gene expression, affecting genes involved in cell survival, apoptosis, and metabolism .
Molecular Mechanism
At the molecular level, 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site, which prevents the enzyme from phosphorylating its substrates . This binding interaction is facilitated by the unique structure of the compound, which allows it to fit snugly into the active site of CDK2. Additionally, 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been found to inhibit EGFR by binding to its extracellular domain, thereby blocking the receptor’s ability to activate downstream signaling pathways . This dual inhibition of CDK2 and EGFR contributes to the compound’s potent anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that the compound’s inhibitory effects on CDK2 and EGFR diminish over time, likely due to degradation and reduced bioavailability . Short-term studies indicate that the compound remains effective in inhibiting cell proliferation and inducing apoptosis for up to 48 hours after administration .
Dosage Effects in Animal Models
The effects of 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a clear dose-response relationship indicating that the compound’s efficacy and toxicity are dose-dependent . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, potentially contributing to the compound’s overall pharmacological effects. Additionally, the compound has been found to affect metabolic flux, altering the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion and active transport, involving specific transporters and binding proteins . Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with its target enzymes and receptors . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s localization and stability . Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN5O/c11-6-2-1-3-7(4-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXAIUQFJBIGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C3=C(C(=O)NC=N3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


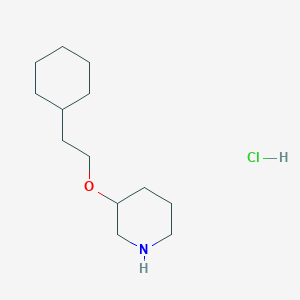
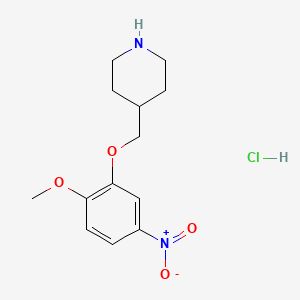
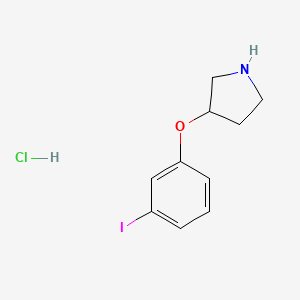
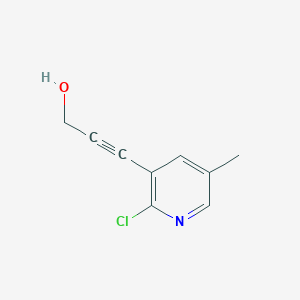

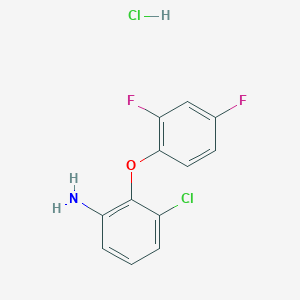
![3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1451112.png)

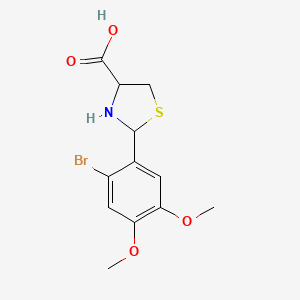
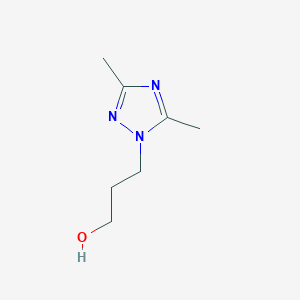
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)
